molecular formula C20H32N4O2 B5588536 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

Cat. No. B5588536
M. Wt: 360.5 g/mol
InChI Key: NHXLKEDFOAMUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone involves multi-step synthetic pathways that often include the formation of imidazole and pyrrolidine rings, coupling reactions, and functional group transformations. Techniques such as coupling reactions of imidazo[1,2-a]pyridine derivatives and the use of tert-butyl and piperidine functionalities have been documented. The synthesis strategies are designed to introduce the desired functional groups while maintaining the integrity of the complex core structure (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone has been elucidated through crystallographic studies. These analyses reveal the spatial arrangement of the molecule's functional groups and the overall conformation of the molecule. The inclination of substituent rings and the presence of various intermolecular interactions, such as hydrogen bonding and π–π stacking, contribute to the stability and properties of the compound (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is influenced by its functional groups. Reactions involving the imidazole and pyrrolidine rings, as well as the tert-butyl and piperidine components, are key to its chemical behavior. These functionalities may undergo reactions such as N-alkylation, ring expansion, and functional group modifications, depending on the reaction conditions and the presence of catalysts (Yoo et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing imidazole rings work by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. This could involve further studies into its mechanism of action, as well as optimization of its structure for improved efficacy .

properties

IUPAC Name

1-tert-butyl-4-[4-[2-(2-methylimidazol-1-yl)ethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-15-21-8-12-22(15)9-5-16-6-10-23(11-7-16)19(26)17-13-18(25)24(14-17)20(2,3)4/h8,12,16-17H,5-7,9-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLKEDFOAMUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

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